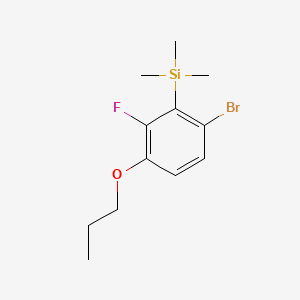
(6-Bromo-2-fluoro-3-propoxyphenyl)trimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Bromo-2-fluoro-3-propoxyphenyl)trimethylsilane is an organosilicon compound that features a bromine, fluorine, and propoxy group attached to a phenyl ring, which is further bonded to a trimethylsilane group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-2-fluoro-3-propoxyphenyl)trimethylsilane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-bromo-2-fluoro-3-hydroxyphenyl and trimethylsilyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. A base, such as potassium carbonate, is used to deprotonate the hydroxy group, facilitating the nucleophilic substitution reaction.
Reaction Steps: The deprotonated hydroxy group reacts with trimethylsilyl chloride to form the trimethylsilane derivative. The reaction is typically conducted in an aprotic solvent, such as dimethylformamide, at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reactants: Large quantities of starting materials are handled using automated systems to ensure precision and safety.
Optimized Reaction Conditions: Reaction conditions are optimized for maximum yield and purity, often involving continuous flow reactors to maintain consistent reaction parameters.
Purification: The final product is purified using techniques such as distillation or chromatography to remove any impurities and by-products.
化学反应分析
Types of Reactions
(6-Bromo-2-fluoro-3-propoxyphenyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the propoxy group.
Hydrolysis: The trimethylsilane group can be hydrolyzed under acidic or basic conditions to yield the corresponding silanol.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alkoxides, amines, and thiols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkoxides can yield new ether derivatives, while oxidation reactions can produce aldehydes or ketones.
科学研究应用
(6-Bromo-2-fluoro-3-propoxyphenyl)trimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of (6-Bromo-2-fluoro-3-propoxyphenyl)trimethylsilane involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilane group can enhance the lipophilicity of the compound, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with specific proteins, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
(6-Bromo-2-fluoro-3-methoxyphenyl)trimethylsilane: Similar structure but with a methoxy group instead of a propoxy group.
(6-Bromo-2-fluoro-3-ethoxyphenyl)trimethylsilane: Similar structure but with an ethoxy group instead of a propoxy group.
(6-Bromo-2-fluoro-3-butoxyphenyl)trimethylsilane: Similar structure but with a butoxy group instead of a propoxy group.
Uniqueness
The uniqueness of (6-Bromo-2-fluoro-3-propoxyphenyl)trimethylsilane lies in its specific combination of substituents, which can influence its reactivity and interactions with biological targets. The propoxy group provides a balance between hydrophilicity and lipophilicity, potentially enhancing its bioavailability and efficacy in various applications.
属性
分子式 |
C12H18BrFOSi |
|---|---|
分子量 |
305.26 g/mol |
IUPAC 名称 |
(6-bromo-2-fluoro-3-propoxyphenyl)-trimethylsilane |
InChI |
InChI=1S/C12H18BrFOSi/c1-5-8-15-10-7-6-9(13)12(11(10)14)16(2,3)4/h6-7H,5,8H2,1-4H3 |
InChI 键 |
ALISOFKYWNJMLB-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=C(C(=C(C=C1)Br)[Si](C)(C)C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


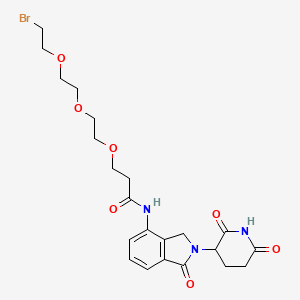
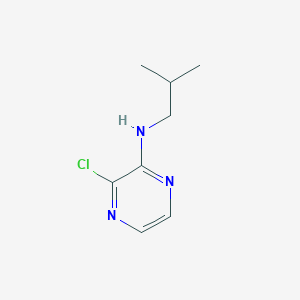
![Ethyl 2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate](/img/structure/B14774428.png)
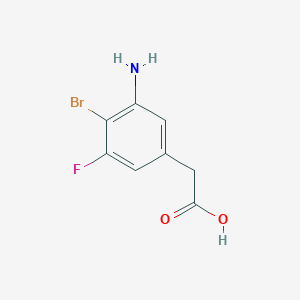

![N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enamide;2-hydroxypropanoic acid](/img/structure/B14774432.png)
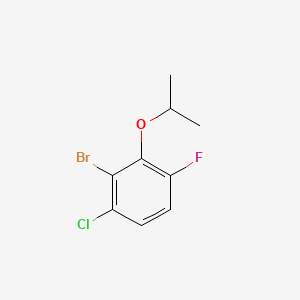

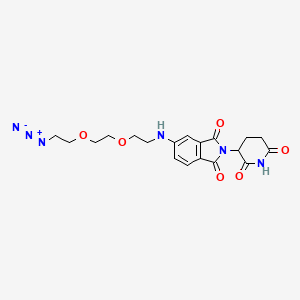
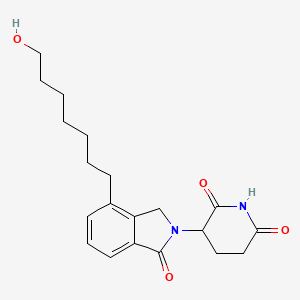

![2-amino-N-cyclopropyl-N-[2-(furan-2-yl)-2-oxoethyl]-3-methylbutanamide](/img/structure/B14774459.png)

![Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B14774472.png)
